molecular formula C15H24O2 B14387060 5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal CAS No. 88623-48-7

5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal

Cat. No.: B14387060
CAS No.: 88623-48-7
M. Wt: 236.35 g/mol
InChI Key: QIEBIQPVLWBIRN-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal is a chemical compound known for its unique structure and properties. This compound features a cyclohexyl ring with a hydroxyl group and three methyl groups, attached to a penta-2,4-dienal chain. Its distinct structure makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal typically involves multiple steps, including the formation of the cyclohexyl ring and the attachment of the penta-2,4-dienal chain. Common synthetic routes may include:

    Cyclohexyl Ring Formation: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring with the desired substituents.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

    Attachment of Penta-2,4-dienal Chain: This step involves the formation of the penta-2,4-dienal chain and its attachment to the cyclohexyl ring through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the cyclohexyl ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to modulate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-[5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpent-2-enyl]benzene-1,4-diol: Contains a benzene ring and additional hydroxyl groups.

Properties

CAS No.

88623-48-7

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

5-(2-hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal

InChI

InChI=1S/C15H24O2/c1-12(8-11-16)6-7-13-14(2,3)9-5-10-15(13,4)17/h6-8,11,13,17H,5,9-10H2,1-4H3

InChI Key

QIEBIQPVLWBIRN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C=CC1C(CCCC1(C)O)(C)C

Origin of Product

United States

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